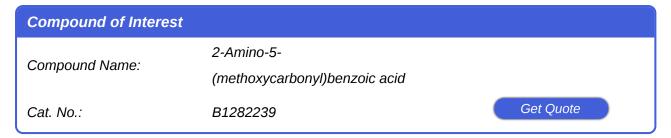


Technical Guide: Solubility Profile of 2-Amino-5-(methoxycarbonyl)benzoic Acid

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of **2-Amino-5-(methoxycarbonyl)benzoic acid** (CAS Number: 63746-25-8), a compound of interest in pharmaceutical and chemical research. A comprehensive search of publicly available scientific literature and databases was conducted to collate quantitative solubility data. This document outlines the findings of this search, provides a standardized experimental protocol for determining the thermodynamic solubility of the compound, and presents a framework for the systematic recording of such data. This guide is intended to serve as a foundational resource for researchers working with **2-Amino-5-(methoxycarbonyl)benzoic acid**, enabling consistent and reproducible solubility assessment.

Introduction

2-Amino-5-(methoxycarbonyl)benzoic acid is an organic compound with potential applications in medicinal chemistry and materials science. Its molecular structure, featuring both an amino and a carboxyl group, as well as a methyl ester, suggests that its solubility will be highly dependent on the pH and polarity of the solvent. Understanding the solubility profile of this compound is critical for a range of applications, including formulation development, reaction condition optimization, and bioavailability assessment in drug discovery.



Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for **2-Amino-5-(methoxycarbonyl)benzoic acid**. The absence of this information in the public domain highlights a knowledge gap for this compound. To facilitate future research and ensure data comparability, this guide proposes a standardized table for the presentation of experimentally determined solubility data. Researchers are encouraged to use this format to report their findings.

Table 1: Experimental Solubility Data for 2-Amino-5-(methoxycarbonyl)benzoic Acid

Solvent	Temperature	Solubility (Solubility	Method of
	(°C)	g/100 mL)	(mol/L)	Analysis

Researchers should populate this table with their experimental findings.

Experimental Protocol for Thermodynamic Solubility Determination

The following protocol details the widely accepted "shake-flask" method for determining the thermodynamic solubility of a solid compound. This method is considered the gold standard for generating reliable equilibrium solubility data.[1][2][3]

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the supernatant is constant and represents the thermodynamic solubility of the compound in that solvent at that temperature. The concentration of the solute in the saturated solution can be determined by various analytical techniques, with the gravimetric method being a straightforward and robust option.[4][5][6]

Materials and Equipment

2-Amino-5-(methoxycarbonyl)benzoic acid (solid)



- Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, phosphate buffer at various pH values)
- Analytical balance
- Spatula
- Glass vials or flasks with screw caps
- Thermostatic shaker bath or incubator
- Syringes and syringe filters (e.g., 0.22 μm PTFE or PVDF)
- Pipettes
- Pre-weighed evaporation dishes or vials
- · Drying oven
- Desiccator

Procedure

- Preparation: Add an excess amount of 2-Amino-5-(methoxycarbonyl)benzoic acid to a series of vials or flasks. The excess solid is crucial to ensure that a saturated solution is formed.[3]
- Solvent Addition: Add a known volume of the desired solvent to each vial.
- Equilibration: Securely cap the vials and place them in a thermostatic shaker bath set to the
 desired temperature. Agitate the samples for a predetermined period (typically 24 to 72
 hours) to ensure that equilibrium is reached.[1] Preliminary experiments may be necessary
 to determine the time required to reach equilibrium.
- Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a filter to remove any undissolved solid particles.



- Gravimetric Analysis:
 - Pipette a precise volume of the clear filtrate into a pre-weighed, dry evaporating dish.
 - Carefully evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound.
 - Once the solvent is fully evaporated, place the dish in a desiccator to cool to room temperature.
 - Weigh the dish containing the dried solute. The difference between this weight and the initial weight of the empty dish gives the mass of the dissolved solid.
- Calculation: Calculate the solubility using the following formula:

Solubility (g/100 mL) = (Mass of residue (g) / Volume of filtrate (mL)) * 100

The solubility can also be expressed in molarity (mol/L) by dividing the mass of the residue by its molecular weight (195.17 g/mol) and the volume of the filtrate in liters.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the thermodynamic solubility of **2-Amino-5-(methoxycarbonyl)benzoic acid**.



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Caption: Experimental workflow for thermodynamic solubility determination.

Conclusion



While experimental solubility data for **2-Amino-5-(methoxycarbonyl)benzoic acid** is not currently available in the public domain, this technical guide provides a robust and standardized framework for its determination. By following the detailed experimental protocol and utilizing the provided data presentation structure, researchers can generate high-quality, comparable solubility data. This will, in turn, support the broader scientific community in advancing the research and development of this compound.

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